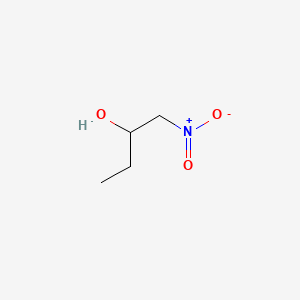

1-Nitrobutan-2-ol

Vue d'ensemble

Description

1-Nitrobutan-2-ol is a chemical compound with the molecular formula C4H9NO3 . It is also known by other names such as 2-Nitro-1-butanol and 2-Nitrobutanol . It is mainly used in the production of pesticides, herbicides, and other agrochemicals.

Molecular Structure Analysis

The molecular structure of 1-Nitrobutan-2-ol consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC Standard InChIKey for 1-Nitrobutan-2-ol is MHIHRIPETCJEMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Nitrobutan-2-ol has a molecular weight of 119.12 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Catalytic Synthesis

Hydrothermal Reactions

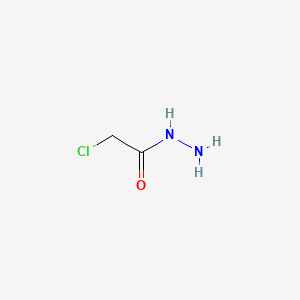

In the Journal of Supercritical Fluids, a study focused on the hydrothermal reactions of 1-nitrobutane in high-temperature water. It revealed that the reaction rate in high-temperature water was almost three times greater than that in neat pyrolysis. This suggests the significant role of water in influencing the product spectrum of 1-nitrobutane, including the formation of nitriles, aldehydes, amides, acids, esters, and pyrolidine derivatives (Iyer et al., 1996).

Chemical Properties and Interactions

A calorimetric study in Fluid Phase Equilibria examined the interactions of 1-nitrobutane with other substances like heptane and cyclohexane. This study highlighted the importance of understanding the nitro group interactions in alkane solutions, which can be crucial for various chemical processes and applications (Maronhgiu et al., 1993).

Enantioselective Synthesis

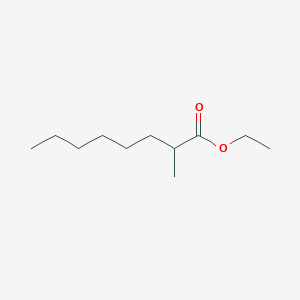

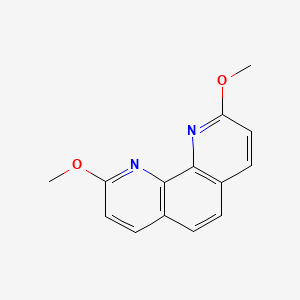

In the context of enantioselective synthesis, 1-Nitrobutan-2-ol plays a role in the synthesis of complex organic compounds. For instance, Tetrahedron reported the synthesis of (−)-meroquinene using a methodology involving sequential inter- and intramolecular Michael reactions with 1-acetyloxy-4-methoxymethyloxy-2-nitrobutane (Barco et al., 1994).

Photoelectron Spectroscopy

The Journal of Chemical Physics presented a study on the photoelectron spectroscopy of 1-nitrobutane anions. This research provides insights into the electronic properties of 1-nitrobutane, which can be vital for understanding its behavior in various chemical reactions and applications (Adams et al., 2012).

Biological Applications

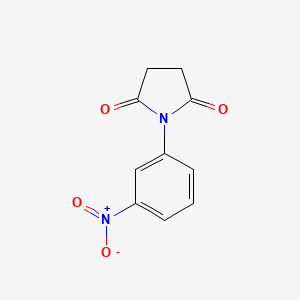

Regarding biological applications, a study in ACS Applied Materials & Interfaces described the use of a compound based on 1-nitrobutan-2-ol in developing a nitric oxide-releasing bioerodible coating. This material shows potential in biomedical applications, such as antithrombotic or antibacterial materials for tissue engineering and medical devices (Lutzke et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as nitrofurantoin are known to target bacterial nitroreductases . These enzymes play a crucial role in bacterial metabolism and are involved in the reduction of nitro compounds .

Mode of Action

It can be hypothesized that, like nitrofurantoin, 1-nitrobutan-2-ol might be converted by bacterial nitroreductases to electrophilic intermediates . These intermediates could potentially inhibit key metabolic processes such as the citric acid cycle and the synthesis of DNA, RNA, and protein .

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the citric acid cycle and the synthesis pathways of dna, rna, and protein . The disruption of these pathways could lead to the inhibition of bacterial growth and proliferation.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might inhibit bacterial growth and proliferation by disrupting key metabolic processes .

Propriétés

IUPAC Name |

1-nitrobutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFHKJRIGHSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitrobutan-2-ol | |

CAS RN |

3156-74-9 | |

| Record name | 2-Butanol, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)